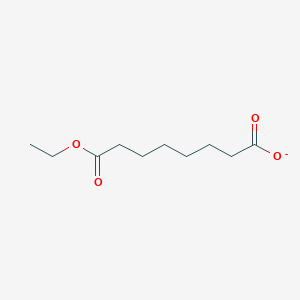
Octanedioic acid, 1-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanedioic acid, 1-ethyl ester, also known as ethyl hydrogen suberate, is an organic compound with the molecular formula C10H18O4. It is a type of ester derived from octanedioic acid (suberic acid) and ethanol. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octanedioic acid, 1-ethyl ester, can be synthesized through the esterification of octanedioic acid with ethanol. The reaction typically involves heating octanedioic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The general reaction is as follows:
C8H14O4+C2H5OH→C10H18O4+H2O
Industrial Production Methods
In industrial settings, the production of this compound, often involves continuous processes where octanedioic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Octanedioic acid, 1-ethyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to octanedioic acid and ethanol in the presence of an acid or base.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Octanedioic acid and ethanol.
Reduction: Octanediol and ethanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Octanedioic acid, 1-ethyl ester, has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, plasticizers, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of octanedioic acid, 1-ethyl ester, involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release octanedioic acid and ethanol, which can then participate in metabolic processes. The esterification and hydrolysis reactions are catalyzed by enzymes such as esterases and lipases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanedioic acid, dimethyl ester: Another ester of octanedioic acid, but with methanol instead of ethanol.
Hexanedioic acid, 1-ethyl ester: An ester of hexanedioic acid (adipic acid) with ethanol.
Decanedioic acid, 1-ethyl ester: An ester of decanedioic acid (sebacic acid) with ethanol.
Uniqueness
Octanedioic acid, 1-ethyl ester, is unique due to its specific chain length and the presence of an ethyl ester group. This gives it distinct physical and chemical properties compared to other esters, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C10H17O4- |
|---|---|
Molekulargewicht |
201.24 g/mol |
IUPAC-Name |
8-ethoxy-8-oxooctanoate |
InChI |
InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)/p-1 |
InChI-Schlüssel |
KCFVQEAPUOVXTH-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
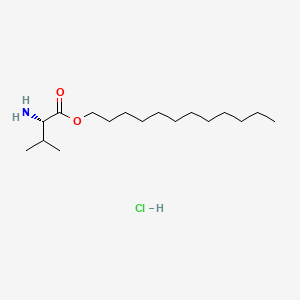
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)


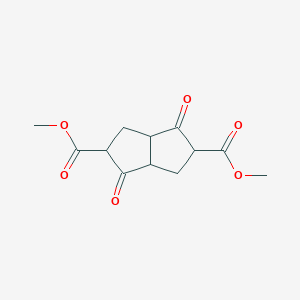
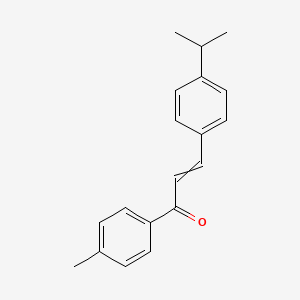
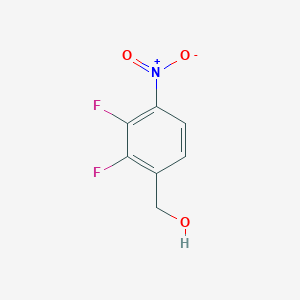

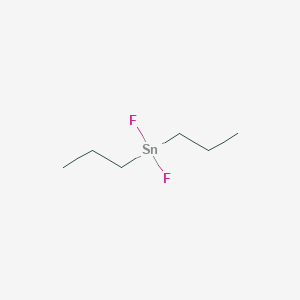
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)
